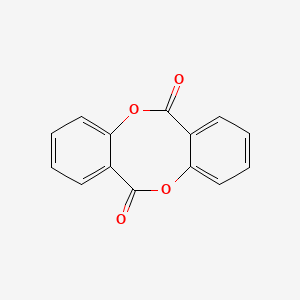
Disalicylide
Vue d'ensemble
Description
Disalicylide is a chemical compound with the molecular formula C14H8O4 . It has an average mass of 240.211 Da and a mono-isotopic mass of 240.042252 Da .
Synthesis Analysis
The synthesis of cis-disalicylide involves the reaction of salicylic acid with phosgene and slightly less than 2 mol. equiv. of triethylamine to give 1,3-benzodioxan-2,4-dione in high yield . A trace of triethylamine converts this compound into cis-disalicylide (dibenzo[b,f][1,5]dioxocin-6,12-dione) almost quantitatively .Molecular Structure Analysis
The molecular structure of Disalicylide is complex, with a cyclic ester of benzoic acid being one of its components . More detailed structural analysis would require advanced techniques such as X-ray diffraction or electron microscopy .Physical And Chemical Properties Analysis
Disalicylide has a molecular formula of C14H8O4, an average mass of 240.211 Da, and a mono-isotopic mass of 240.042252 Da . More detailed physical and chemical properties would require experimental determination.Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Properties
- Intestinal Anti-Inflammatory Effect : Disalicylide, particularly in the form of 5-aminosalicylic acid (5-ASA), demonstrates significant anti-inflammatory effects in the intestine. It works by modulating the activity of the peroxisome proliferator-activated receptor-γ (PPAR-γ), which mediates its therapeutic action in inflammatory bowel diseases (Rousseaux et al., 2005).
- Cancer Cell Cycle Interference : 5-aminosalicylic acid (5-ASA) has shown potential in interfering with the cell cycle of colorectal cancer cells, inducing cell death. This suggests its application in both chemopreventive and chemotherapeutic strategies (Koelink et al., 2010).
Pharmacological Research
- Salicylate and Drug Interactions : Studies have explored the interactions and effects of salicylates like diflunisal with other drugs, investigating their influence on platelet aggregation and pharmacokinetics. This research informs about potential drug interactions and therapeutic applications (Nitelius et al., 2004).
Diagnostic and Drug Delivery Applications
- Biosensor Development : The development of biosensors for detecting disalicylide derivatives like 5-aminosalicylic acid is an emerging field. These biosensors are particularly useful in medical diagnostics, such as for monitoring drug concentrations in patients with inflammatory bowel diseases (Akkaya et al., 2009).
- Supramolecular Hydrogels : The conjugation of tripeptide derivatives with olsalazine, a derivative of disalicylide, leads to the formation of supramolecular hydrogels. These hydrogels can be used for controlled drug delivery, highlighting an innovative approach in pharmaceutical science (Li et al., 2010).
Material Science and Chemistry
- Crystal Structure Prediction : Research into the crystal structure prediction of disalicylide derivatives, such as diflunisal, providesinsight into their molecular arrangements and potential for forming different polymorphs. This information is crucial for pharmaceutical formulations and material science applications (Cross et al., 2003).
- Molecular Nanofibers and Hydrogels : The study of molecular nanofibers derived from disalicylide compounds like olsalazine shows their potential in forming supramolecular hydrogels. These hydrogels have applications in site-specific drug delivery, representing a significant advancement in biomaterials (Li et al., 2010).
Microbiology and Tuberculosis Treatment
- Folate Metabolism and Drug Resistance : Research into the role of para-aminosalicylic acid in treating tuberculosis has revealed insights into its mechanism of action, particularly how it affects folate metabolism in Mycobacterium tuberculosis. Understanding the genetic determinants involved in resistance to this drug is crucial for developing effective treatments for drug-resistant tuberculosis strains (Minato et al., 2015).
Environmental and Analytical Chemistry
- Chelation Therapy for Manganese Intoxication : The application of para-aminosalicylic acid in chelation therapy for manganese intoxication showcases its potential in environmental health and toxicology. This research is vital for developing treatments for heavy metal poisoning (Zheng et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
benzo[c][1,5]benzodioxocine-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-9-5-1-3-7-11(9)17-14(16)10-6-2-4-8-12(10)18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSVGAXOQBMEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6H,12H-Dibenzo[b,f][1,5]dioxocin-6,12-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



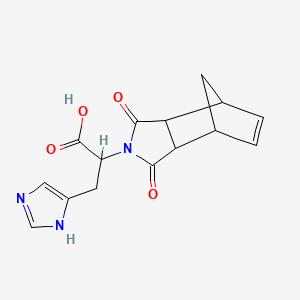

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)


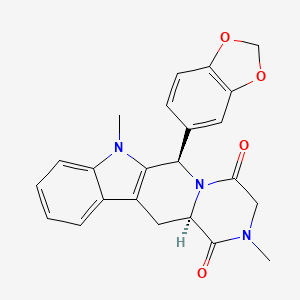

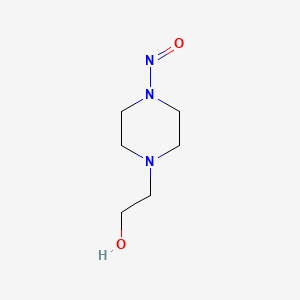
![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)
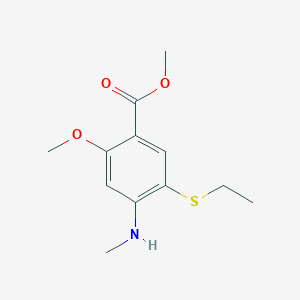

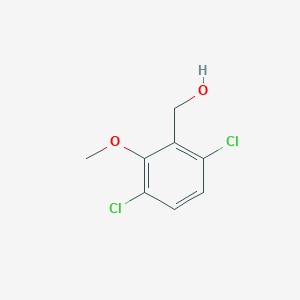
![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)
